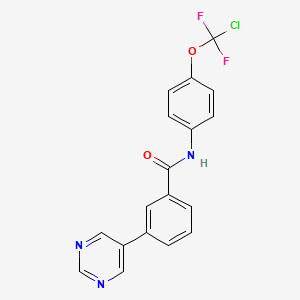![molecular formula C22H22FN3O B10834192 1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3S)-3-phenylcyclopentyl]urea](/img/structure/B10834192.png)
1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3S)-3-phenylcyclopentyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PMID25666693-Compound-1: is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound is known for its involvement in various chemical reactions and its potential use in medicinal chemistry, particularly in the treatment of certain diseases.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of PMID25666693-Compound-1 involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Industrial Production Methods: In an industrial setting, the production of PMID25666693-Compound-1 is scaled up using large reactors and continuous flow systems. The process is optimized to ensure high yield and cost-effectiveness. The use of advanced purification techniques, such as chromatography and crystallization, ensures the compound’s purity and quality .
化学反应分析
Types of Reactions: PMID25666693-Compound-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Substitution: Halogenation or alkylation reactions are performed using reagents like halogens or alkyl halides in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学研究应用
PMID25666693-Compound-1 has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with proteins and enzymes.
Medicine: Research is focused on its potential therapeutic applications, particularly in the treatment of diseases such as cancer and inflammatory disorders.
作用机制
The mechanism of action of PMID25666693-Compound-1 involves its interaction with specific molecular targets within the body. It is known to bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The pathways involved in its mechanism of action include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and inflammation .
属性
分子式 |
C22H22FN3O |
|---|---|
分子量 |
363.4 g/mol |
IUPAC 名称 |
1-(6-fluoro-3-methylisoquinolin-5-yl)-3-[(1R,3S)-3-phenylcyclopentyl]urea |
InChI |
InChI=1S/C22H22FN3O/c1-14-11-19-17(13-24-14)8-10-20(23)21(19)26-22(27)25-18-9-7-16(12-18)15-5-3-2-4-6-15/h2-6,8,10-11,13,16,18H,7,9,12H2,1H3,(H2,25,26,27)/t16-,18+/m0/s1 |
InChI 键 |
BLFYIBROKHRKEJ-FUHWJXTLSA-N |
手性 SMILES |
CC1=CC2=C(C=CC(=C2NC(=O)N[C@@H]3CC[C@@H](C3)C4=CC=CC=C4)F)C=N1 |
规范 SMILES |
CC1=CC2=C(C=CC(=C2NC(=O)NC3CCC(C3)C4=CC=CC=C4)F)C=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-[1-[3-(1-oxo-4-thiomorpholin-4-ylphthalazin-2-yl)propyl]piperidin-4-yl]phenyl]acetamide](/img/structure/B10834110.png)
![4-[(5-Chloropyridin-2-yl)methoxy]-1-[6-[1-methyl-5-(methylamino)-3-azabicyclo[3.1.0]hexan-3-yl]pyridin-3-yl]pyridin-2-one](/img/structure/B10834111.png)
![N-[[3-(trifluoromethyl)phenyl]methyl]-3,5,11,14,16-pentazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),2,4,6,8(13),9,11,16,18-nonaen-4-amine](/img/structure/B10834113.png)
![3-[[8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-1-[(2-cyanopyridin-3-yl)methyl]-2,6-dioxopurin-3-yl]methyl]pyridine-2-carbonitrile](/img/structure/B10834116.png)
![(3S)-1-[3-methoxy-4-(2-pyrrolidin-1-ylethoxy)phenyl]-3-(4-phenylphenoxy)pyrrolidin-2-one](/img/structure/B10834124.png)
![1-[4-(2-Cyclopropyl-2-hydroxyethoxy)-3-methoxyphenyl]-3-(4-phenylphenoxy)pyrrolidin-2-one](/img/structure/B10834131.png)
![N-[(3,4-difluorophenyl)methyl]-3,5,11,14,16-pentazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),2,4,6,8(13),9,11,16,18-nonaen-4-amine](/img/structure/B10834142.png)
![3-amino-N-[4-[(5S,7S)-7-hydroxy-8-methylidene-4-oxaspiro[2.5]octan-5-yl]pyridin-3-yl]-6-phenylpyrazine-2-carboxamide](/img/structure/B10834155.png)

![N-(5-(3,5-difluorophenylthio)-1-H-pyrazolo[3,4-b]pyridine-3-yl)-4-(4-methylpiperazine-1-yl)-2-(tetrahydro-2H-pyran-4-ylamino)benzamide](/img/structure/B10834163.png)
![N-[4-[(2R,4R,4aS,8aR)-4,4a-dihydroxy-2,3,4,5,6,7,8,8a-octahydrochromen-2-yl]pyridin-3-yl]-3-amino-6-phenylpyrazine-2-carboxamide](/img/structure/B10834169.png)
![4-amino-N-[5-[[2-[(4-fluorophenyl)methyl]-5-methylpyrazole-3-carbonyl]amino]-2-methylphenyl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B10834173.png)
![(2S)-4-[5-[(1S)-1,2-dihydroxyethyl]-3-fluoropyridin-2-yl]-N-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazine-1-carboxamide](/img/structure/B10834195.png)

